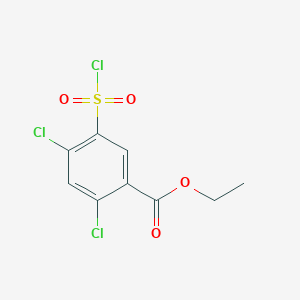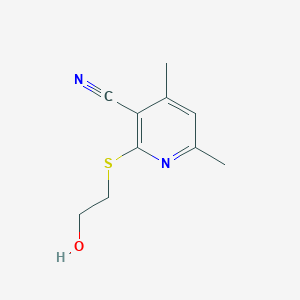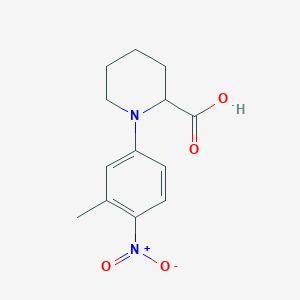
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate
Übersicht
Beschreibung
Ethyl 2,4-dichloro-5-(chlorosulfonyl)benzoate, commonly referred to as ECDCB, is a versatile organic compound that has a wide range of applications in science and technology. It is used in the synthesis of various compounds, as a reagent in analytical chemistry, and as a raw material in the production of pharmaceuticals. ECDCB has a wide range of biological and physiological effects, and its mechanisms of action have been extensively studied.
Wissenschaftliche Forschungsanwendungen
ECDCB has a variety of applications in scientific research. It is used as a reagent for the detection and quantification of various compounds, such as amino acids and proteins. It is also used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. Furthermore, it is used as a catalyst in organic reactions, such as the synthesis of polymers and the hydrolysis of esters.
Wirkmechanismus
ECDCB is an organic compound that acts as an acid catalyst in a variety of reactions. Its mechanism of action involves the formation of a covalent bond between the electron-rich sulfur atom of the chlorosulfonyl group and the electron-deficient carbon atom of the benzoic acid group. This covalent bond increases the reactivity of the molecule and facilitates the desired reaction.
Biochemical and Physiological Effects
ECDCB has been shown to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have antifungal and antibacterial properties, as well as to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
ECDCB has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of ECDCB is its low cost and availability. It is also a relatively safe compound, as it is not toxic or carcinogenic. Furthermore, it is easy to synthesize and can be used in a variety of reactions. On the other hand, ECDCB is a relatively weak acid, and its reactivity can be limited in some reactions.
Zukünftige Richtungen
ECDCB has a wide range of potential applications in the future. It can be used in the synthesis of new compounds, such as polymers and pharmaceuticals. It can also be used for the detection and quantification of various compounds, such as amino acids and proteins. Furthermore, its antifungal and antibacterial properties can be explored for the development of new drugs. Finally, its ability to inhibit the enzyme cyclooxygenase-2 can be explored for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
ethyl 2,4-dichloro-5-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLHKSMOAILHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-methylaniline](/img/structure/B1386244.png)




![2-[4-(2-Amino-benzyl)-piperazin-1-yl]-ethanol](/img/structure/B1386252.png)



![4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline](/img/structure/B1386261.png)


![4-[(2-hydroxyethyl)thio]Benzonitrile](/img/structure/B1386266.png)
